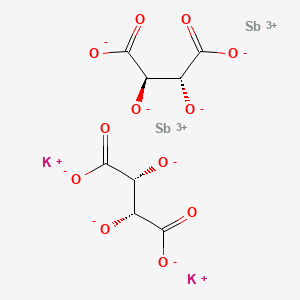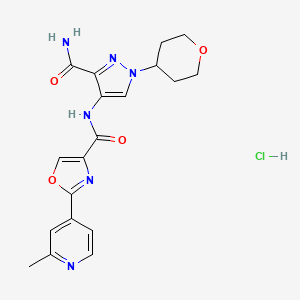![molecular formula C23H31N5O3 B10768880 (2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)
(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML101 is a compound known for its application in various fields, including chemistry, biology, and industry. It is particularly noted for its role in cleaning gasoline engine injection systems, where it effectively removes deposits and restores spray patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ML101 involves a series of chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced chemical techniques to ensure high purity and effectiveness.
Industrial Production Methods
In industrial settings, ML101 is produced in large quantities using automated processes that ensure consistency and quality. The production involves the use of high-grade raw materials and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
ML101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
ML101 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and studies.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in cleaning and maintenance of engine systems.
Mechanism of Action
The mechanism of action of ML101 involves its interaction with specific molecular targets. In the context of engine cleaning, ML101 works by breaking down deposits and residues, thereby restoring the functionality of the injection system. The molecular pathways involved include the dissolution of carbon deposits and the normalization of spray patterns .
Comparison with Similar Compounds
Similar Compounds
MIL-101 (Fe): An iron-based metal-organic framework used as a photocatalyst.
MIL-101 (Al): An aluminum-based metal-organic framework known for its high adsorption capacity.
Uniqueness
ML101 is unique in its specific application for cleaning gasoline engine injection systems. Unlike other metal-organic frameworks, ML101 is designed to effectively remove deposits and restore engine performance without requiring the dismantling of fuel injectors .
Properties
Molecular Formula |
C23H31N5O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-quinolin-5-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H31N5O3/c1-14(2)20(27-21(29)15(3)24-4)23(31)28-13-7-11-19(28)22(30)26-18-10-5-9-17-16(18)8-6-12-25-17/h5-6,8-10,12,14-15,19-20,24H,7,11,13H2,1-4H3,(H,26,30)(H,27,29)/t15-,19-,20-/m0/s1 |
InChI Key |
PUQVAXDZGUENDK-YSSFQJQWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=CC3=C2C=CC=N3)NC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=CC3=C2C=CC=N3)NC(=O)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylacetamide](/img/structure/B10768801.png)
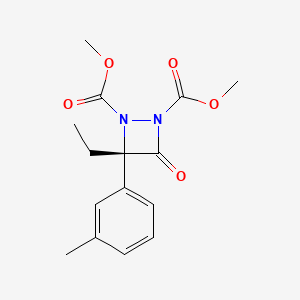
![Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B10768824.png)
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)
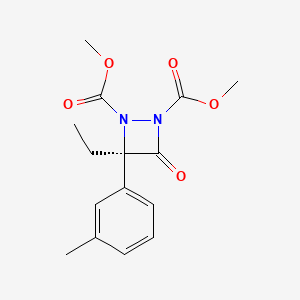

![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
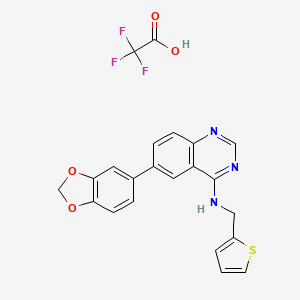
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)
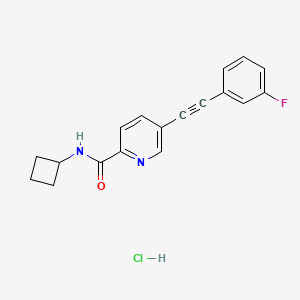
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)
